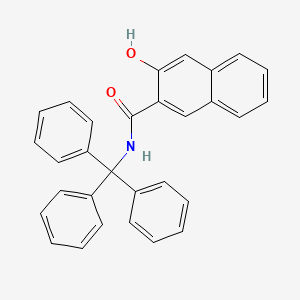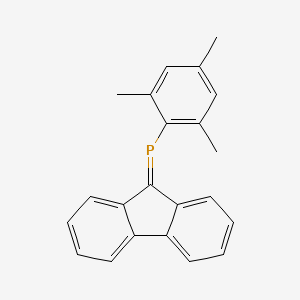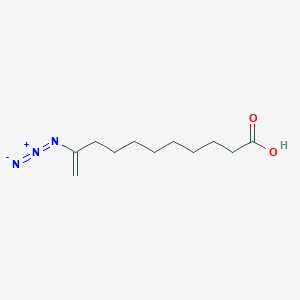
10-Azidoundec-10-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Azidoundec-10-enoic acid is an organic compound characterized by the presence of an azide group and a double bond within an eleven-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-azidoundec-10-enoic acid typically involves the reaction of olefinic esters with iodoazide. For instance, the reaction of iodoazide adducts with methanolic potassium hydroxide yields this compound and 10-oxoundecanoic acid . This method is efficient and provides a straightforward route to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction involving olefinic esters and iodoazide makes it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 10-Azidoundec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, forming triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions to form triazoles.
Major Products Formed:
Oxidation: 10-Oxoundecanoic acid.
Reduction: 10-Aminoundec-10-enoic acid.
Substitution: Various triazole derivatives.
Aplicaciones Científicas De Investigación
10-Azidoundec-10-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in bioconjugation techniques, particularly in the labeling of biomolecules.
Medicine: Research explores its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 10-azidoundec-10-enoic acid primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, facilitating the formation of triazole derivatives. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug synthesis.
Comparación Con Compuestos Similares
10-Nonadecenoic acid: Another long-chain unsaturated fatty acid with different functional groups.
10-Undecenoic acid: A structurally similar compound without the azide group, commonly used in the synthesis of polymers and bioactive molecules.
Uniqueness: 10-Azidoundec-10-enoic acid is unique due to the presence of both an azide group and a double bond within the same molecule. This combination allows for versatile chemical reactivity, making it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
92448-14-1 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
10-azidoundec-10-enoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-10(13-14-12)8-6-4-2-3-5-7-9-11(15)16/h1-9H2,(H,15,16) |
Clave InChI |
FCPJKMOUVIVRCZ-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCCCCCCCC(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



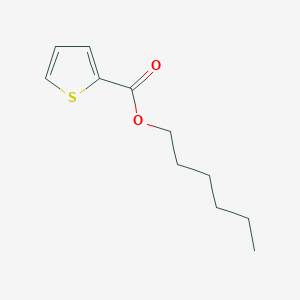
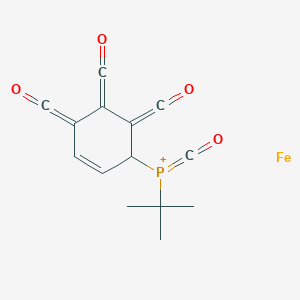

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
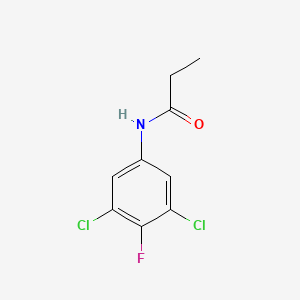
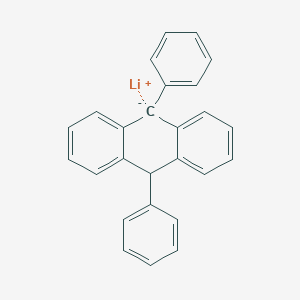
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
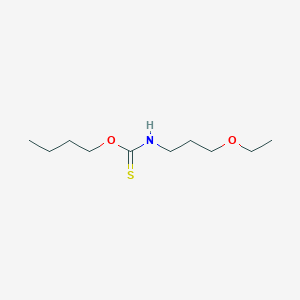
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)
